molecular formula C12H16Cl2N2S B1529107 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride CAS No. 1677681-05-8

1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride

Cat. No. B1529107
M. Wt: 291.2 g/mol
InChI Key: UNMUGUDMFAWBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a chemical compound often used as a precursor in the synthesis of pharmaceutical drugs . It belongs to the class of piperazine compounds, which are commonly used as central nervous system stimulants or as antihistamines .


Synthesis Analysis

The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is effected quite efficaciously by a novel palladium mediated Buchwald–Hartwig coupling .


Molecular Structure Analysis

The molecular structure of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is represented by the linear formula C12H16Cl2N2S . Its InChI code is 1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H .


Chemical Reactions Analysis

The chemical reactions of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride involve the formation of reactive quinone-imine or quinone and thiophene-S-oxide intermediates . These intermediates are responsible for the bioactivation of brexpiprazole .


Physical And Chemical Properties Analysis

1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride has a molecular weight of 291.24 . It appears as a white to yellow solid .

Scientific Research Applications

Antimicrobial Activity

1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride and its derivatives have shown significant antimicrobial activities. For instance, Mishra and Chundawat (2019) synthesized a series of these compounds and found that compound K2 exhibited potent activity against gram-negative bacterial strain P. aeruginosa. This compound showed better inhibitory activity than the standard drug chloramphenicol. Similarly, other compounds in the series displayed good inhibitory activities against various bacterial and fungal strains (Mishra & Chundawat, 2019).

Synthesis of Brexpiprazole

Kumar et al. (2018) demonstrated an efficient synthesis of Brexpiprazole, an anti-psychotic drug, via a novel palladium-mediated Buchwald–Hartwig coupling. This synthesis involved 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. The process highlighted the utility of 1-(benzo[b]thiophen-4-yl)piperazine in the synthesis of therapeutically important compounds (Kumar et al., 2018).

Safety And Hazards

When handling 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMUGUDMFAWBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Reactant of Route 2
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride

Citations

For This Compound
2
Citations
AS Kumar, SGS Kandanur, S Sen… - Journal of Chemical …, 2018 - Springer
Brexpiprazole – an anti-psychotic drug approved for the treatment of schizophrenia – has been synthesized via an extremely concise and convergent route, which involves in essence …
Number of citations: 3 link.springer.com
C Wu, W Chen, D Jiang, X Jiang… - … Process Research & …, 2015 - ACS Publications
2-Chloro-6-fluorobenzaldehyde was converted to 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride (18), an intermediate in the synthesis of brexpiprazole, via a five-step sequence in …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.